molecular formula C10H19NO2 B2725084 tert-Butyl (S)-2-(pyrrolidin-3-yl)acetate CAS No. 2096495-18-8

tert-Butyl (S)-2-(pyrrolidin-3-yl)acetate

Cat. No. B2725084
CAS RN: 2096495-18-8
M. Wt: 185.267
InChI Key: IBIYBQSFAAAGKD-QMMMGPOBSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be represented by its molecular formula and its structural formula. For “tert-butyl (S)- (3- (hydroxymethyl)pyrrolidin-3-yl)carbamate”, the molecular formula is C10H20N2O3 . For “(S)-tert-Butyl pyrrolidin-3-ylmethylcarbamate”, the molecular formula is C10H20N2O2 . The structural formula can be represented by the SMILES notation: CC©©OC(=O)NC[C@H]1CCNC1 .

Safety and Hazards

For “(S)-tert-Butyl pyrrolidin-3-ylmethylcarbamate”, the safety information indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)6-8-4-5-11-7-8/h8,11H,4-7H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIYBQSFAAAGKD-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H]1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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